2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted isoquinolines, and various oxidized forms of the compound.
Scientific Research Applications
2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and resulting in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione
- 1H-Benz[de]isoquinoline-1,3(2H)-dithione, 2-methyl-6-nitro-
- 1,3-Dioxo-2-ethyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-ol
Uniqueness
2-ethyl-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both nitro and ethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H9N3O6 |
---|---|
Molecular Weight |
315.24 g/mol |
IUPAC Name |
2-ethyl-5,8-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H9N3O6/c1-2-15-13(18)10-5-8(16(20)21)3-7-4-9(17(22)23)6-11(12(7)10)14(15)19/h3-6H,2H2,1H3 |
InChI Key |
XTHGQPJFOXVJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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